molecular formula C6H13ClFN B2606967 1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride CAS No. 2378503-02-5

1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2606967
CAS No.: 2378503-02-5
M. Wt: 153.63
InChI Key: KHRNVKOCJQJDQH-UHFFFAOYSA-N
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Description

1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorocyclobutyl group attached to a methylmethanamine moiety, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride typically involves the reaction of 1-(Azidomethyl)-1-fluorocyclobutane with methylamine under controlled conditions to form the desired amine. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted cyclobutyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

Scientific Research Applications

1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, potentially including enzymes and receptors. The fluorocyclobutyl group may enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Fluorocyclobutyl)methanamine
  • (1-Fluorocyclobutyl)methanol

Uniqueness

1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride stands out due to its unique combination of a fluorocyclobutyl group and a methylmethanamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(1-fluorocyclobutyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-8-5-6(7)3-2-4-6;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRNVKOCJQJDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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